ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Piperazine coupling: Finally, the piperazine ring is introduced through a coupling reaction with ethyl piperazine-1-carboxylate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 4-(6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:
ETHYL 4-(6-METHOXY-2-OXO-2H-CHROMENE-3-YL)-1-PIPERAZINECARBOXYLATE: Lacks the bromine atom, which may affect its reactivity and biological activity.
ETHYL 8-AMINO-6-BROMO-4-OXO-4H-CHROMENE-2-CARBOXYLATE: Contains an amino group instead of a methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O6/c1-3-26-18(24)21-6-4-20(5-7-21)16(22)13-9-11-8-12(19)10-14(25-2)15(11)27-17(13)23/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHJKGPSTUOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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